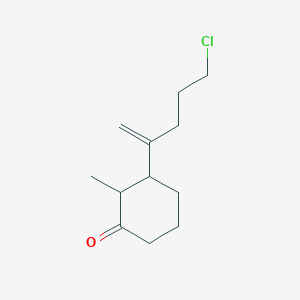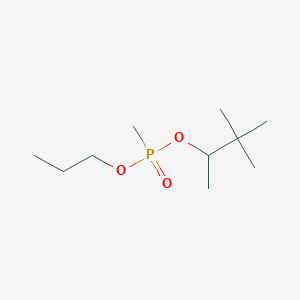
3,3-Dimethylbutan-2-yl propyl methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylbutan-2-yl propyl methylphosphonate is an organophosphorus compound Organophosphorus compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbutan-2-yl propyl methylphosphonate typically involves the reaction of 3,3-dimethylbutan-2-ol with propyl methylphosphonate under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethylbutan-2-yl propyl methylphosphonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphonic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
3,3-Dimethylbutan-2-yl propyl methylphosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of pesticides, plasticizers, and flame retardants.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethylbutan-2-yl propyl methylphosphonate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The pathways involved may include the inhibition of acetylcholinesterase, which plays a crucial role in the nervous system .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl methylphosphonate
- Isopropyl methylphosphonofluoridate
- Sarin (GB)
- Tabun (GA)
- Soman (GD)
- Ethyl-S-dimethylaminoethyl methylphosphonothiolate (VX)
Uniqueness
3,3-Dimethylbutan-2-yl propyl methylphosphonate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications that other similar compounds may not be able to fulfill .
Propiedades
Número CAS |
90550-49-5 |
|---|---|
Fórmula molecular |
C10H23O3P |
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-[methyl(propoxy)phosphoryl]oxybutane |
InChI |
InChI=1S/C10H23O3P/c1-7-8-12-14(6,11)13-9(2)10(3,4)5/h9H,7-8H2,1-6H3 |
Clave InChI |
BPDZFECXYZZHIL-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(C)OC(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline](/img/structure/B14346166.png)
![2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid](/img/structure/B14346173.png)
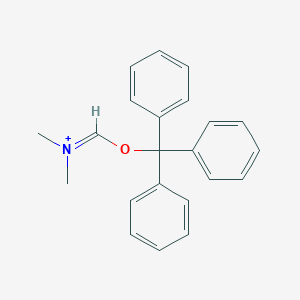

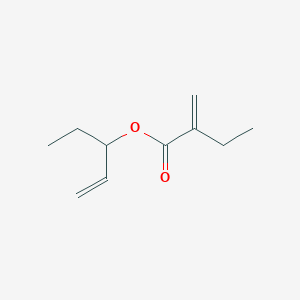
![[(Isothiocyanatomethyl)selanyl]benzene](/img/structure/B14346198.png)
![4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)](/img/structure/B14346204.png)
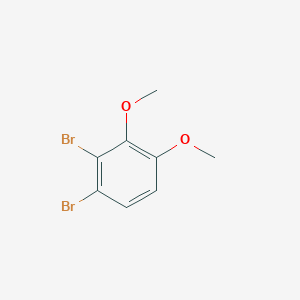
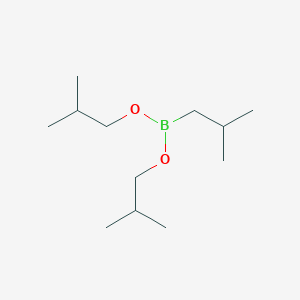

![3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14346222.png)
![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)

